4-Ethoxy-3-nitrophenol
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Overview
Description
Synthesis Analysis
The synthesis of nitrophenols, such as 4-Ethoxy-3-nitrophenol, can be achieved through various methods. One common method is the nitration of phenol, followed by the replacement of the amino group via its diazonium derivative . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-nitrophenol consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a phenol ring . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .Chemical Reactions Analysis
4-Nitrophenol, a compound similar to 4-Ethoxy-3-nitrophenol, can undergo a reduction reaction to form 4-aminophenol . This reaction involves a four-electron and four-proton transfer process .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 4-Ethoxy-3-nitrophenol were not found, nitrophenols are generally highly soluble in water and have low vapor pressures .Scientific Research Applications
Environmental Contamination and Degradation
Nitrophenols, including 4-Nitrophenol (4-NP), are recognized as environmental contaminants primarily resulting from the manufacturing of medicines and pesticides. Rhodococcus opacus SAO101, a gram-positive bacterium, has been identified to degrade 4-NP through a novel degradation gene cluster, illustrating a biological approach to mitigating such pollutants (Kitagawa, Kimura, & Kamagata, 2004). Furthermore, Rhodococcus sp. strain PN1 demonstrates the capacity to degrade 4-NP via a two-component 4-NP hydroxylase, indicating the microbial potential in the bioremediation of nitrophenol contaminants (Takeo et al., 2008).
Advanced Oxidation Processes
Electro-Fenton methods have been explored for the degradation of nitrophenols, providing insights into electrochemical approaches to treat such pollutants effectively. These methods indicate the potential for high removal efficiency and the enhancement of biodegradability, pointing to promising applications in water treatment technologies (Yuan et al., 2006).
Catalytic Reduction and Nanotechnology Applications
The catalytic reduction of nitrophenols to less harmful substances has been demonstrated using various nanomaterials, including gold nanoparticles decorated multi-walled carbon nanotubes, which show promise in detecting and reducing 4-NP efficiently (Dighole et al., 2020). Such nanotechnological advancements suggest a route towards developing more efficient catalysts for the treatment of nitrophenol pollutants.
Photocatalytic Activity
Surface modification of TiO2 with metalloporphyrins has been investigated for the degradation of nitrophenols, showing enhanced photocatalytic efficiency. This highlights the potential for photocatalytic processes in the removal of such environmental pollutants (Sun et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHXYZRPSYIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitrophenol |
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